3,4-diethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
Description
This compound features a benzamide core substituted with 3,4-diethoxy groups, linked to a pyrazole ring fused with a 6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl moiety. Its physicochemical properties, such as lipophilicity (logP) and hydrogen-bonding capacity, are influenced by the diethoxy substituents, which differentiate it from analogs with methyl, methoxy, or other substituents .
Properties
IUPAC Name |
3,4-diethoxy-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-5-8-16-13-20(28)25-22(23-16)27-19(11-14(4)26-27)24-21(29)15-9-10-17(30-6-2)18(12-15)31-7-3/h9-13H,5-8H2,1-4H3,(H,24,29)(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDQGKIGXXQWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Diethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 396.487 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from pyrazole and pyrimidine scaffolds. For instance, derivatives exhibiting structural modifications have shown varying degrees of cytotoxicity against cancer cell lines.
Case Study: Anticancer Efficacy Against A549 Cells
A study investigated the anticancer activity of various derivatives in the A549 human lung adenocarcinoma model. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin.
| Compound | Viability (%) | IC50 (µM) | Notes |
|---|---|---|---|
| Control (Cisplatin) | 78% | 10 | Standard chemotherapeutic |
| Compound A (4-bromo) | 61% | 5 | Significant reduction in viability |
| Compound B (4-dimethylamino) | 66% | 4 | Most potent among tested |
These findings suggest that this compound may also exhibit similar anticancer properties due to its structural analogies.
Antimicrobial Activity
The antimicrobial efficacy of compounds containing pyrazole and pyrimidine moieties has been documented against various multidrug-resistant pathogens. The compound's ability to inhibit bacterial growth is particularly relevant in treating infections caused by resistant strains.
Case Study: Antimicrobial Screening
In vitro tests were conducted against several strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| MRSA | 8 µg/mL | Effective |
| E. coli | 16 µg/mL | Moderate |
| K. pneumoniae | 32 µg/mL | Limited effectiveness |
The compound demonstrated notable activity against MRSA, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
4-Methoxy Analogue (4-Methoxy-N-(3-Methyl-1-(6-Oxo-4-Propyl-1,6-Dihydropyrimidin-2-yl)-1H-Pyrazol-5-yl)Benzamide)
- Key Difference : A single 4-methoxy group replaces the 3,4-diethoxy groups.
- Methoxy is less electron-donating than ethoxy, which may alter electronic interactions with biological targets.
- Data Gap: No explicit logP or solubility data are available for direct comparison .
3,4-Dimethyl Analogue (F269-0500: N-[1-(5-Ethyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)-3-Methyl-1H-Pyrazol-5-yl]-3,4-Dimethylbenzamide)
- Key Properties: Molecular Weight: 365.43 g/mol logP: 2.9354; logD: 2.1772 Polar Surface Area (PSA): 71.489 Ų Hydrogen Bond Donors/Acceptors: 2/6
- Comparison: The dimethyl substituents reduce lipophilicity compared to diethoxy (logP ~2.94 vs. estimated >3.5 for diethoxy).
3,5-Dimethyl Analogue (BG14885: 3,5-Dimethyl-N-[3-Methyl-1-(6-Oxo-4-Propyl-1,6-Dihydropyrimidin-2-yl)-1H-Pyrazol-5-yl]Benzamide)
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The 3,4-diethoxy substitution may introduce steric effects that influence binding to hydrophobic pockets in target proteins.
Pharmacological Implications
- Target Affinity: The pyrimidinone-pyrazole core is common in kinase inhibitors (e.g., CDK or JAK inhibitors). Diethoxy substituents may enhance interactions with hydrophobic kinase pockets.
Preparation Methods
Carboxylic Acid Activation and Amidation
The benzamide core is typically derived from 3,4-diethoxybenzoic acid. A widely cited method involves activating the carboxylic acid group using phosphorus oxychloride (POCl₃), followed by ammonolysis. In this approach, 3,4-diethoxybenzoic acid is dissolved in a tetrahydrofuran (THF)/ethyl acetate mixed solvent (1:1–3 v/v) and cooled to 0–5°C. POCl₃ is added dropwise, maintaining the temperature to form the reactive acyl chloride intermediate. Subsequent addition of 25–28% ammonia water yields 3,4-diethoxybenzamide with >85% purity and >80% solvent recovery.
Alternative routes include esterification followed by aminolysis. For example, methyl 3,4-diethoxybenzoate can be synthesized via refluxing 3,4-diethoxybenzoic acid in methanol with catalytic H₂SO₄, achieving 83.9% yield. The ester is then treated with ammonia under high pressure to form the benzamide. However, this method requires harsh conditions and yields are often lower compared to POCl₃ activation.
Crystallization and Purification
Crude 3,4-diethoxybenzamide is purified via recrystallization from ethanol or ethyl acetate. The patent method emphasizes washing the organic layer with dilute HCl, sodium bicarbonate, and brine to remove residual POCl₃ and ammonium salts, ensuring >98.5% purity.
Construction of the Pyrazole-Dihydropyrimidinone Substituent
Pyrazole Ring Formation via Cyclocondensation
The 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine intermediate is synthesized through a Knorr-type cyclocondensation. A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) reacts with hydrazine hydrate under acidic conditions to form the pyrazole core. Regioselectivity is controlled by substituent electronic effects, with electron-withdrawing groups favoring C-4 substitution.
Dihydropyrimidinone Attachment
The dihydropyrimidinone ring is introduced via Biginelli reaction or post-functionalization. In a representative procedure, the pyrazole-amine reacts with a β-keto ester (e.g., ethyl 3-oxohexanoate) and urea in ethanol under reflux to form the dihydropyrimidin-6-one moiety. Piperidine acetate catalyzes the cyclization, achieving moderate yields (60–70%).
Coupling of Benzamide and Pyrazole-Dihydropyrimidinone
Amide Bond Formation
The final coupling step involves reacting 3,4-diethoxybenzoyl chloride with the pyrazole-amine. The acyl chloride is generated in situ by treating 3,4-diethoxybenzamide with oxalyl chloride or POCl₃. The reaction proceeds in anhydrous dichloromethane at 0°C, with triethylamine as a base, yielding the target compound after 12–24 hours.
Alternative Coupling Agents
Carbodiimide-based reagents (e.g., EDCl/HOBt) enable direct coupling of the carboxylic acid and amine without acyl chloride isolation. This method reduces side reactions but requires strict moisture control.
Optimization and Challenges
Solvent and Temperature Effects
Regioselectivity and Byproduct Formation
Regioselective pyrazole formation is critical. Electron-deficient hydrazines favor 1,3-dipolar cycloaddition at the less hindered position. Side products from over-alkylation or hydrolysis are mitigated by controlled stoichiometry and low-temperature steps.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
